c-Met-IN-19
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Overview
Description
c-Met-IN-19 is a potent inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes such as proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with tumor growth and metastasis, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of c-Met-IN-19 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of sulfonylamidines, which are known for enhancing hydrophobic interactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
c-Met-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
c-Met-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: It helps in understanding the molecular mechanisms of c-Met activation and its effects on cell behavior.
Medicine: This compound is being investigated for its potential therapeutic applications in treating cancers that exhibit aberrant c-Met activation
Mechanism of Action
c-Met-IN-19 exerts its effects by inhibiting the c-Met receptor tyrosine kinase. The compound binds to the receptor, preventing the binding of its natural ligand, hepatocyte growth factor. This inhibition blocks the downstream signaling pathways that promote cell proliferation, survival, motility, and invasion . The molecular targets involved include the c-Met receptor and various downstream signaling proteins such as phosphoinositide 3-kinase, threonine-protein kinase, and wingless-related integration site .
Comparison with Similar Compounds
c-Met-IN-19 is compared with other c-Met inhibitors such as cabozantinib and crizotinib. While all these compounds target the c-Met receptor, this compound demonstrates higher potency and selectivity in inhibiting c-Met activity . Similar compounds include:
Cabozantinib: A multi-kinase inhibitor that targets c-Met and other receptor tyrosine kinases.
Crizotinib: A dual inhibitor of c-Met and anaplastic lymphoma kinase.
Onartuzumab: A monoclonal antibody that specifically targets c-Met.
This compound’s uniqueness lies in its enhanced hydrophobic interactions and higher selectivity, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C34H37Cl2FN4O7S |
---|---|
Molecular Weight |
735.6 g/mol |
IUPAC Name |
N'-[(2,6-dichlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H37Cl2FN4O7S/c1-44-16-10-34(40-49(42,43)22-25-26(35)5-3-6-27(25)36)39-23-7-8-31(28(37)19-23)48-30-9-11-38-29-21-33(32(45-2)20-24(29)30)47-15-4-12-41-13-17-46-18-14-41/h3,5-9,11,19-21H,4,10,12-18,22H2,1-2H3,(H,39,40) |
InChI Key |
WFZSEUZHWATVDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
Origin of Product |
United States |
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